molecular formula C12H14ClIN2O4S B8528151 Methanesulfonamide,n-[3-[(4-chloro-2,3-dihydro-7-iodo-1-oxo-1h-isoindol-5-yl)oxy]propyl]-

Methanesulfonamide,n-[3-[(4-chloro-2,3-dihydro-7-iodo-1-oxo-1h-isoindol-5-yl)oxy]propyl]-

Cat. No.: B8528151
M. Wt: 444.67 g/mol
InChI Key: OZYBOBFNBCBBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanesulfonamide,n-[3-[(4-chloro-2,3-dihydro-7-iodo-1-oxo-1h-isoindol-5-yl)oxy]propyl]- is a useful research compound. Its molecular formula is C12H14ClIN2O4S and its molecular weight is 444.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanesulfonamide,n-[3-[(4-chloro-2,3-dihydro-7-iodo-1-oxo-1h-isoindol-5-yl)oxy]propyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanesulfonamide,n-[3-[(4-chloro-2,3-dihydro-7-iodo-1-oxo-1h-isoindol-5-yl)oxy]propyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14ClIN2O4S

Molecular Weight

444.67 g/mol

IUPAC Name

N-[3-[(4-chloro-7-iodo-1-oxo-2,3-dihydroisoindol-5-yl)oxy]propyl]methanesulfonamide

InChI

InChI=1S/C12H14ClIN2O4S/c1-21(18,19)16-3-2-4-20-9-5-8(14)10-7(11(9)13)6-15-12(10)17/h5,16H,2-4,6H2,1H3,(H,15,17)

InChI Key

OZYBOBFNBCBBMC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCCOC1=CC(=C2C(=C1Cl)CNC2=O)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Chloro-5-(3-aminopropoxy)-7-iodoisoindolinone hydrochloride (100 mg, 0.248 mmol) was suspended in dichloromethane (3.0 mL), and the suspension was added with triethylamine (0.104 mL, 0.744 mmol) and methanesulfonyl chloride (0.029 mL, 0.372 mmol), followed by stirring at room temperature for 13 hours. The solvent was evaporated under reduced pressure, and the residue was purified by slurry using water and acetonitrile to obtain 4-chloro-5-[3-(methanesulfonylamino)propoxy]-7-iodoisoindolinone (51.8 mg, yield 47%).
Name
4-Chloro-5-(3-aminopropoxy)-7-iodoisoindolinone hydrochloride
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.104 mL
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reactant
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0.029 mL
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reactant
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Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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